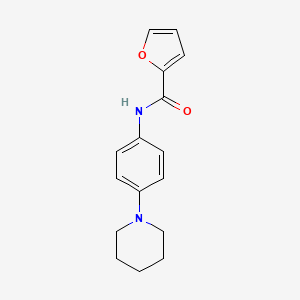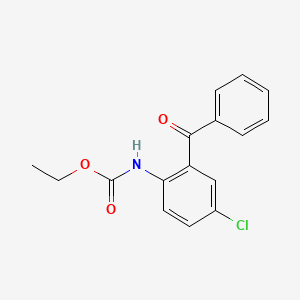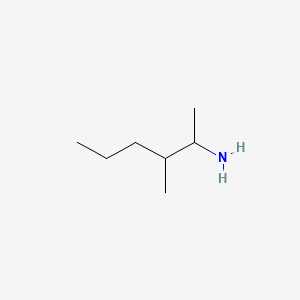
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH is a synthetic peptide composed of several amino acids Each amino acid in this sequence is in its DL form, indicating a racemic mixture of both D- and L- enantiomers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids, such as Fmoc (9-fluorenylmethyloxycarbonyl), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of high-throughput techniques and optimization of reaction conditions ensures high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Kynurenine, N-formylkynurenine.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The pathways involved can include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor signaling pathways.
Protein-Protein Interactions: Affecting the formation or disruption of protein complexes.
Comparación Con Compuestos Similares
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH: can be compared with other similar peptides, such as:
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Gly-OH: Similar structure but with glycine instead of alanine.
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Leu-OH: Leucine replacing alanine, potentially altering hydrophobic interactions.
H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ser-OH: Serine instead of alanine, introducing a hydroxyl group.
The uniqueness of This compound lies in its specific sequence and the presence of racemic mixtures of amino acids, which can influence its biological activity and stability.
Propiedades
Fórmula molecular |
C32H47N7O9 |
|---|---|
Peso molecular |
673.8 g/mol |
Nombre IUPAC |
2-[[2-[[1-[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H47N7O9/c1-15(2)24(31(46)39-12-8-11-23(39)28(43)38-25(17(4)40)29(44)35-16(3)32(47)48)36-30(45)26(18(5)41)37-27(42)21(33)13-19-14-34-22-10-7-6-9-20(19)22/h6-7,9-10,14-18,21,23-26,34,40-41H,8,11-13,33H2,1-5H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,47,48) |
Clave InChI |
BFEKSNRFEVHCKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)
![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)
![2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane](/img/structure/B12115320.png)


![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)
![6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115337.png)
![2-(4-chlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12115341.png)


![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)


![Thieno[3,2-b]pyridine-5-carbaldehyde](/img/structure/B12115388.png)
